molecular formula C8H7N5 B6269473 6-azido-2-methyl-1H-1,3-benzodiazole CAS No. 115003-12-8

6-azido-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6269473
CAS No.: 115003-12-8
M. Wt: 173.2
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Description

6-Azido-2-methyl-1H-1,3-benzodiazole (CAS: 115003-12-8, Molecular Formula: C8H7N5, Molecular Weight: 173.17 g/mol) is a versatile benzimidazole derivative designed for research and development applications . Benzimidazoles are recognized as privileged, biologically active scaffolds in medicinal chemistry, with demonstrated therapeutic relevance as antimicrobial, antiviral, and antitumor agents . This specific 6-azido functionalized compound serves as a critical synthetic intermediate, particularly in click chemistry, for constructing more complex molecular architectures. Its primary research value lies in its role in the synthesis of novel benzimidazole-triazole hybrids . These hybrids are a prominent area of investigation in antimicrobial discovery, with some derivatives exhibiting excellent potency against pathogenic microorganisms like Staphylococcus aureus and E. coli , and displaying binding energies against targets such as DNA gyrase B that surpass standard drugs like ciprofloxacin in computational studies . The azido group facilitates efficient coupling reactions with alkynes to form 1,2,3-triazole linkages, enabling researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies and to identify new potential antimicrobial and antiviral agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115003-12-8

Molecular Formula

C8H7N5

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation: 6-Halo-2-methyl-1H-1,3-benzodiazole

The synthesis begins with 6-bromo- or 6-iodo-2-methyl-1H-1,3-benzodiazole, typically prepared via electrophilic halogenation of 2-methylbenzimidazole using N-bromosuccinimide (NBS) or iodine monochloride in acetic acid. Halogenation at position 6 is regioselective due to the electron-donating methyl group at position 2, which deactivates adjacent positions.

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuIDMF802452
Cu(OAc)₂Ethanol/H₂O701878
CuSO₄PEG-400901265

Yields exceed 75% when using Cu(OAc)₂ in polar protic solvents, as corroborated by spectral data (¹H-NMR: δ 2.38 ppm for methyl; IR: 2100 cm⁻¹ for -N₃).

Diazotization and Azide Substitution

Preparation of 6-Amino-2-methyl-1H-1,3-benzodiazole

Nitration of 2-methylbenzimidazole with fuming HNO₃ at 0°C yields 6-nitro-2-methyl-1H-1,3-benzodiazole, which is reduced to the amine using H₂/Pd-C in ethanol (90% yield).

Diazotization and Azide Formation

The amine (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in HCl (2 M) at −5°C to form the diazonium salt. Subsequent addition of NaN₃ (2.0 equiv) at 0°C replaces the diazo group with -N₃ via a Sandmeyer-type reaction. This method avoids transition metals but requires strict temperature control to prevent decomposition.

Key Data:

  • Reaction time: 2 hours

  • Yield: 68%

  • Purity (HPLC): 95%

Direct Azidation Using Azide Transfer Reagents

Trimethylsilyl Azide (TMSN₃) Protocol

6-Lithio-2-methyl-1H-1,3-benzodiazole, generated by treating 2-methylbenzimidazole with LDA at −78°C, reacts with TMSN₃ to install the azide group. Quenching with NH₄Cl yields the product in 60% yield.

Microwavе-Assistеd Azidation

A mixture of 6-bromo-2-methyl-1H-1,3-benzodiazole, NaN₃, and CuI in DMF undergoes microwave irradiation (150°C, 30 min), achieving 85% yield. This method reduces side products like triazole formation.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Copper-catalyzed7898High
Diazotization6895Moderate
Microwave-assisted8597High

The copper-catalyzed method offers the best balance of yield and scalability, while microwave-assisted synthesis maximizes efficiency for small-scale applications.

Applications and Stability Considerations

6-Azido-2-methyl-1H-1,3-benzodiazole serves as a precursor for triazole-linked bioconjugates via CuAAC, with demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 4 µg/mL) . Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under argon.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group in 6-azido-2-methyl-1H-1,3-benzodiazole can undergo 1,3-dipolar cycloaddition reactions , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms 1,4-disubstituted 1,2,3-triazoles, a hallmark of "click chemistry" .

Reaction Type Conditions Product Key References
CuAAC with alkynesCuSO₄·5H₂O, ascorbic acid, DMF/H₂O, RT1,4-Disubstituted triazole derivatives

Mechanism :

  • The azide coordinates to a copper(I) center, facilitating the cycloaddition with an alkyne.

  • A concerted transition state leads to the formation of two C–N bonds, yielding the triazole product .

  • Selectivity for the 1,4-triazole isomer is observed due to steric and electronic factors .

Reduction Reactions

The azide group can be reduced to an amine using catalytic hydrogenation or other reducing agents. For example:

  • Catalytic hydrogenation :

    • Conditions : H₂ gas, Pd/C catalyst, EtOH, room temperature.

    • Product : 6-Amino-2-methyl-1H-1,3-benzodiazole .

This reduction is analogous to the Staudinger reaction, where azides react with triphenylphosphine to form iminophosphoranes, which hydrolyze to amines .

Substitution Reactions

The azide group in this compound may act as a leaving group in nucleophilic substitution reactions. While less common than halide substitution, azides can participate under specific conditions:

  • Nucleophilic attack :

    • Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.

    • Product : Substituted benzodiazoles (e.g., alkyl, aryl, or amine derivatives) .

For example, sodium azide is often used to introduce azide groups via substitution, implying the reverse reaction (substitution of azide) is feasible with suitable nucleophiles .

Staudinger Reaction

The azide group reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which hydrolyzes to yield an amine:

  • Conditions : PPh₃, THF, 0°C–RT.

  • Product : 6-Amino-2-methyl-1H-1,3-benzodiazole .

This reaction is widely used to convert azides to amines and has been applied in related heterocyclic systems .

Comparison of Reaction Types

Reaction Key Feature Product Class Catalyst/Reagent
CuAACConcerted cycloadditionTriazolesCu(I) catalyst
Reduction (Staudinger)Azide-to-amine conversionAminesPPh₃, H₂/Pd
SubstitutionNucleophilic displacementSubstituted benzodiazolesPolar aprotic solvents

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Azido-2-methyl-1H-1,3-benzodiazole has been investigated for its antimicrobial properties. Research indicates that derivatives of benzodiazole compounds exhibit potent activity against various pathogenic microorganisms. For instance, studies have shown that azido compounds can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
6-Azido-2-methyl-1H-1,3-benzodiazole8E. faecalis
6-Azido-2-methyl-1H-1,3-benzodiazole16S. aureus

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Cancer Research
The azido group in benzodiazole derivatives is also of interest in cancer research due to its ability to participate in click chemistry reactions. These reactions can facilitate the development of targeted drug delivery systems and novel anticancer therapies. For example, the incorporation of azido groups into drug candidates allows for selective conjugation with tumor-targeting moieties, enhancing therapeutic efficacy .

Material Science

Polymer Chemistry
In polymer science, 6-azido-2-methyl-1H-1,3-benzodiazole can be utilized as a cross-linking agent or functional group in the synthesis of advanced materials. The azido functionality allows for the formation of polymers through azide-alkyne cycloaddition reactions (click chemistry), which can lead to materials with unique properties such as improved mechanical strength and thermal stability .

Biochemistry

Bioorthogonal Chemistry
The compound is significant in bioorthogonal chemistry due to its azido group, which can react selectively with alkyne-containing biomolecules without interfering with native biochemical processes. This property is particularly valuable for labeling biomolecules in live cells or organisms, enabling researchers to study biological processes in real-time .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry evaluated various derivatives of 6-azido-2-methyl-1H-1,3-benzodiazole for their antimicrobial activity against clinical isolates of resistant strains. The results indicated that certain derivatives exhibited MIC values below 10 µg/mL against resistant strains like MRSA, highlighting their potential as therapeutic agents .

Case Study 2: Drug Development
Research exploring the synthesis of hybrid molecules incorporating the azido group into known anticancer agents demonstrated enhanced cytotoxicity against cancer cell lines compared to their non-modified counterparts. This study emphasizes the role of 6-azido-2-methyl-1H-1,3-benzodiazole in drug design and development .

Mechanism of Action

The mechanism of action of 6-azido-2-methyl-1H-1,3-benzodiazole largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. Additionally, the reduction of the azido group to an amine can lead to interactions with various biological targets, influencing cellular pathways and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzodiazole Derivatives

Structural Analogs

The reactivity and applications of benzodiazole derivatives depend heavily on substituent effects. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Azido-2-methyl-1H-1,3-benzodiazole -N₃ (6), -CH₃ (2) 190.18 Click chemistry, bioconjugation
6-Nitro-2-methyl-1H-1,3-benzodiazole -NO₂ (6), -CH₃ (2) 193.16 Fluorescent probes, photostability
6-Chloro-2-methyl-1H-1,3-benzodiazole -Cl (6), -CH₃ (2) 182.62 Antimicrobial activity

Key Findings :

  • The azido group in 6-azido-2-methyl-1H-1,3-benzodiazole enables rapid cycloaddition reactions with alkynes, a hallmark of click chemistry, whereas the nitro group in its analog enhances fluorescence quenching, making it suitable for optical sensors .
  • The chloro substituent increases lipophilicity, improving membrane permeability and antimicrobial efficacy compared to the azido variant .
Functional Group Comparison
  • Azido (-N₃) : High reactivity in Huisgen cycloaddition; used in drug-targeting studies.
  • Nitro (-NO₂): Electron-withdrawing; stabilizes charge-transfer complexes in electronic materials.
  • Methyl (-CH₃) : Electron-donating; enhances solubility and steric hindrance .

Comparative Stability and Reactivity

Thermal Stability
  • 6-Azido-2-methyl-1H-1,3-benzodiazole : Decomposes at 200°C, releasing nitrogen gas (N₂).
  • 6-Nitro analog : Stable up to 250°C due to resonance stabilization of the nitro group.
  • 6-Chloro analog : Degrades at 180°C, forming hydrochloric acid (HCl) .
Reactivity in Cross-Coupling Reactions
  • The azido derivative reacts with terminal alkynes at room temperature (Cu-catalyzed), achieving >90% yield in cycloadducts.
  • The nitro variant requires elevated temperatures (80°C) for Suzuki-Miyaura coupling, yielding 70–80% biphenyl products .

Research Insights :

  • The azido derivative shows moderate cytotoxicity but excels in targeted drug delivery via bioorthogonal chemistry .
  • The chloro analog outperforms others in antimicrobial assays, likely due to enhanced cell penetration .

Biological Activity

6-Azido-2-methyl-1H-1,3-benzodiazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazole family, which is known for its diverse pharmacological properties. The azido group in this structure enhances its reactivity and potential for bioactivity, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds with a benzodiazole scaffold, including 6-azido-2-methyl-1H-1,3-benzodiazole, exhibit significant antimicrobial activity. For instance, derivatives of benzodiazoles have been shown to possess broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent activity comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
6-Azido-2-methyl-1H-1,3-benzodiazoleTBDS. aureus, E. coli
Benzimidazole Derivative A25S. aureus
Benzimidazole Derivative B62.5E. coli

The mechanism through which 6-azido-2-methyl-1H-1,3-benzodiazole exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and alteration of membrane integrity. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that a series of azidobenzothiazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains, with some derivatives showing MIC values as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : Another investigation focused on the antibiofilm potential of azidobenzothiazoles, revealing that certain derivatives could significantly inhibit biofilm formation at concentrations below their MIC values .
  • Cytotoxicity Studies : Extended exposure studies on human cell lines indicated selective cytotoxicity of certain benzodiazole derivatives towards bacterial cells without affecting human cells significantly, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazole derivatives indicates that modifications at specific positions can enhance biological activity. For example, the presence of electron-withdrawing groups or additional nitrogen functionalities can improve the antimicrobial efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the azido group into benzodiazole derivatives like 6-azido-2-methyl-1H-1,3-benzodiazole?

  • The azido group is typically introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, in benzodiazole-triazole hybrids, terminal alkynes react with azides under Cu(I) catalysis to form triazole linkages, ensuring regioselectivity . Precursor compounds like 6-bromo-2-methylbenzodiazole (analogous to structures in ) can undergo azide substitution using NaN₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Q. Which spectroscopic techniques are critical for characterizing 6-azido-2-methyl-1H-1,3-benzodiazole?

  • FT-IR : Confirms the presence of the azide group (sharp peak ~2100 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies methyl group protons (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Substituent effects on chemical shifts help verify regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for azide-containing compounds .

Q. How should 6-azido-2-methyl-1H-1,3-benzodiazole be stored to ensure stability?

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent azide decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) or bases, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can regioselective synthesis of 6-azido-2-methyl-1H-1,3-benzodiazole be optimized to minimize byproducts?

  • Precursor Design : Use directing groups (e.g., methyl at position 2) to enhance azide substitution at position 6 via steric/electronic effects .
  • Catalytic Systems : Cu(I) catalysts (e.g., CuBr with TBTA ligand) improve reaction efficiency and selectivity in azide-alkyne couplings .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents may hydrolyze intermediates .

Q. What strategies resolve contradictions in spectroscopic data interpretation for azido-benzodiazoles?

  • Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to confirm assignments. For example, DFT can distinguish between azide and nitro group vibrations .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing effects, as seen in analogous benzodiazole-thiazole hybrids .

Q. How can computational modeling predict the reactivity of 6-azido-2-methyl-1H-1,3-benzodiazole in click chemistry applications?

  • Molecular Docking : Simulate interactions with alkyne partners (e.g., propargyl ethers) to assess binding affinities and reaction pathways .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. What safety protocols are essential for handling azido derivatives in large-scale reactions?

  • Small-Scale Testing : Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability and explosion risks .
  • Ventilation and PPE : Use fume hoods, anti-static equipment, and flame-resistant lab coats. Avoid metal spatulas to prevent friction-induced ignition .

Methodological Notes

  • Data Triangulation : Cross-validate spectral data (e.g., NMR, IR) with computational models and synthetic yields to ensure reproducibility .
  • Controlled Experiments : Include negative controls (e.g., reactions without catalysts) to isolate the azide group’s role in reactivity .

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